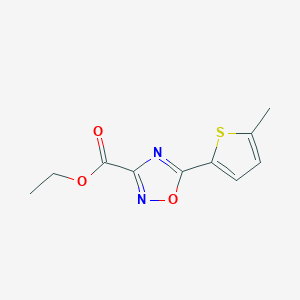
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
The synthesis of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with cyanogen bromide to yield the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes .
Scientific Research Applications
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(bromomethyl)-3-(5-methylthiophen-2-yl)acrylate: Known for its anticancer and antitubercular activities.
Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Studied for its unique structural properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties .
Biological Activity
Ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3O3S with a molecular weight of approximately 253.28 g/mol. The structure features a five-membered oxadiazole ring substituted with a methylthiophene group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 12.5 |
| Human Lung Adenocarcinoma (A549) | 15.0 |
| Human Breast Cancer (MCF-7) | 10.0 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antibacterial Activity
This compound also exhibits antibacterial properties against a range of Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cancer progression and bacterial growth.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing further proliferation.
Case Studies and Research Findings
Recent research has focused on the synthesis of novel derivatives based on the oxadiazole scaffold to enhance biological activity. For instance, modifications at the thiophene ring have led to compounds with improved potency against resistant bacterial strains and enhanced anticancer efficacy .
Example Study
In a study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. This compound was among the most active compounds tested against multiple cancer cell lines and exhibited significant antibacterial activity .
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
ethyl 5-(5-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-3-14-10(13)8-11-9(15-12-8)7-5-4-6(2)16-7/h4-5H,3H2,1-2H3 |
InChI Key |
FHOXWFRHDCAPPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















